molecular formula C18H14NO7S- B11531925 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate

Cat. No.: B11531925
M. Wt: 388.4 g/mol
InChI Key: UTCAGNQQYBAYSD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE is a complex organic compound that features a chromene moiety, a benzene sulfonate group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can lead to the formation of chromone derivatives.

Mechanism of Action

The mechanism of action of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE involves its interaction with light. The chromene moiety can undergo photodimerization when exposed to UV light, leading to changes in the physical properties of the compound . This photochemical behavior is crucial for its applications in smart materials and photochemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE is unique due to its combination of a chromene moiety and a benzene sulfonate group, which imparts both photochemical activity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14NO7S-

Molecular Weight

388.4 g/mol

IUPAC Name

4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzenesulfonate

InChI

InChI=1S/C18H15NO7S/c1-11-8-18(21)26-16-9-13(4-7-15(11)16)25-10-17(20)19-12-2-5-14(6-3-12)27(22,23)24/h2-9H,10H2,1H3,(H,19,20)(H,22,23,24)/p-1

InChI Key

UTCAGNQQYBAYSD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.